molecular formula C7H8ClNO2S B13320724 (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid

Cat. No.: B13320724
M. Wt: 205.66 g/mol
InChI Key: PARIQDCDOCXGET-RXMQYKEDSA-N
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Description

(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is a compound that features a thiophene ring substituted with a chlorine atom at the 2-position and an amino group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid, can be achieved through several methods. Common synthetic routes include:

Industrial Production Methods

Industrial production of thiophene derivatives often involves large-scale application of the above-mentioned synthetic routes. The choice of method depends on the desired yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: This can lead to the formation of sulfoxides or sulfones.

    Reduction: This can reduce the thiophene ring or the amino group.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution can yield various substituted thiophene derivatives.

Scientific Research Applications

(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(3R)-3-Amino-3-(2-chlorothiophen-3-YL)propanoic acid is unique due to the presence of both an amino group and a chlorine atom on the thiophene ring. This combination of functional groups can lead to unique chemical reactivity and biological activity compared to other thiophene derivatives.

Properties

Molecular Formula

C7H8ClNO2S

Molecular Weight

205.66 g/mol

IUPAC Name

(3R)-3-amino-3-(2-chlorothiophen-3-yl)propanoic acid

InChI

InChI=1S/C7H8ClNO2S/c8-7-4(1-2-12-7)5(9)3-6(10)11/h1-2,5H,3,9H2,(H,10,11)/t5-/m1/s1

InChI Key

PARIQDCDOCXGET-RXMQYKEDSA-N

Isomeric SMILES

C1=CSC(=C1[C@@H](CC(=O)O)N)Cl

Canonical SMILES

C1=CSC(=C1C(CC(=O)O)N)Cl

Origin of Product

United States

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